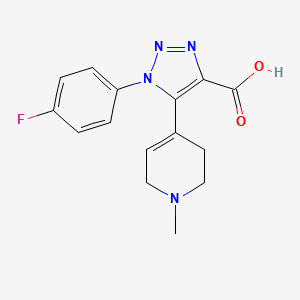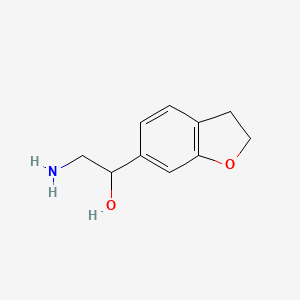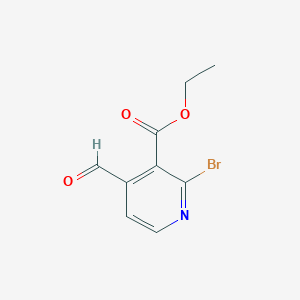
3-Methoxypyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypyridine-2,5-diamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring with methoxy and diamine groups attached at the 3rd and 2nd, 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2,5-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloropyridine with methanol to introduce the methoxy group. The diamine groups can be introduced through subsequent reactions involving amination.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxodisulphate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy and diamine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Peroxodisulphate in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-Methoxypyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methoxypyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The methoxy and diamine groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxypyridine: Similar structure but lacks the diamine groups.
2,5-Diaminopyridine: Similar structure but lacks the methoxy group.
3-Chloropyridine: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
3-Methoxypyridine-2,5-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
3-methoxypyridine-2,5-diamine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
InChI-Schlüssel |
HBSBEOPIISHIRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


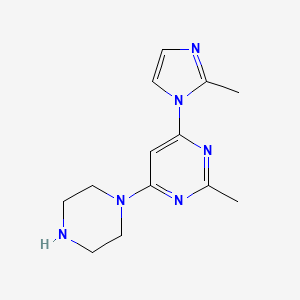
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
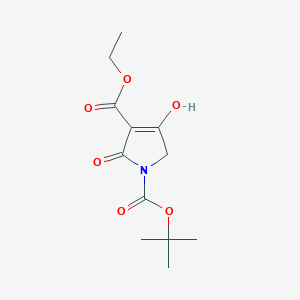

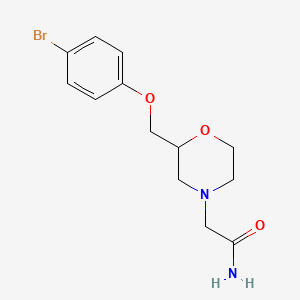
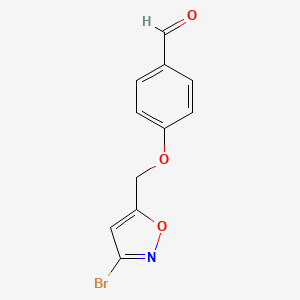
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
